3-(cyclohex-1-en-1-yl)aniline
Description
3-(Cyclohex-1-en-1-yl)aniline is a meta-substituted aniline derivative featuring a cyclohexene ring directly attached to the aromatic amine. This structure combines the electron-rich aniline moiety with the unsaturated cyclohexene system, imparting unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)aniline |
InChI |
InChI=1S/C12H15N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6,13H2 |
InChI Key |
JBNMSYCLKLNRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(cyclohex-1-en-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of cyclohexene with aniline in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the use of solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(cyclohex-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the cyclohexene ring into a more oxidized form, such as a ketone or an alcohol.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives .
Scientific Research Applications
3-(cyclohex-1-en-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including dyes, polymers, and pharmaceuticals
Mechanism of Action
The mechanism by which 3-(cyclohex-1-en-1-yl)aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substitution patterns on the cyclohexene ring, nitrogen functionalization, or linkage to the aniline core:
Key Observations :
- Substituent Position : Direct attachment of cyclohexene (target compound) vs. methylene-bridged analogs (3ag, 3aj) alters electronic conjugation and steric bulk.
- N-Substitution : Methylation on nitrogen (e.g., 3ag, 3aj) enhances stability but reduces nucleophilicity compared to the parent aniline.
Spectral and Analytical Data
- 3-Acylindene Alkanes (Analog Study) : IR peaks at 3170 cm⁻¹ (N-H stretch) and 1618 cm⁻¹ (C=O) suggest hydrogen-bonding and conjugation effects .
- 3aj : NMR data (e.g., δ 29.4–139.4 ppm in ¹³C NMR) confirm cyclohexene and aromatic proton environments.
- Crystallography: The imidazolidinone derivative exhibits a twisted tetrahedral geometry around sulfur and disorder in cyclohexene methyl groups, highlighting conformational flexibility .
Research Findings and Trends
- Synthetic Efficiency: N-Methylated analogs (e.g., 3aj, 73% yield) demonstrate higher synthetic feasibility compared to non-methylated derivatives .
- Conformational Dynamics : X-ray data reveal that cyclohexene rings in solid-state structures often exhibit disorder, suggesting dynamic behavior in solution.
- Electron-Withdrawing Effects: Chlorophenyl substituents (e.g., in imidazolidinone derivatives ) enhance crystallinity and stability via halogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
